molecular formula C13H12N2O B1663883 Harmine CAS No. 442-51-3

Harmine

Cat. No. B1663883
Key on ui cas rn: 442-51-3
M. Wt: 212.25 g/mol
InChI Key: BXNJHAXVSOCGBA-UHFFFAOYSA-N
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Patent
US08772311B2

Procedure details

Harmine 1 (0.53 g, 2.5 mmol), DMF (15 ml) and THF (15 ml) were respectively added in a 100 ml round-bottom flask, and stirred at room temperature until the mixture became clear, then 60% NaH (0.3 g, 7.5 mol) was added and stirred until there were no bubbles formed. 1-Brombenzenepropropane (2 ml) was added dropwise. The mixture was refluxed for 12 h. THF was evaporated in reduced pressure. The residues were poured into 30 ml cold water and extracted with ethyl acetate. The organic phases were combined, and washed with water and brine, dried over anhydrous sodium sulfate, filtered, evaporated in reduced pressure, and the residue dissolved in 50 anhydrous ethanol. The pH was adjusted to 4 with concentrated HCl, the mixture were concentrated in vacuum and then recrystallized with acetone to afford yellow solids. The solids were dissolved into a mixed solution of water and ethyl acetate. The pH was adjusted to 8 with saturated NaHCO3 solution. The organic layer was isolated, and the aqueous phase was extracted with ethyl acetate. The organic phases were combined, washed with water and brine, dried over anhydrous sodium sulfate, decolorized with activated carbon, filtered, concentrated, and recrystallized with ethyl ether to afford gray needle crystals (0.42 g, 51%), mp 117-118° C.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]1([C:16]2[NH:15][C:14]3[C:7](=[CH:8][CH:9]=[C:10]([CH:13]=3)[O:11][CH3:12])[C:6]=2[CH:5]=[CH:4][N:3]=1)[CH3:2].CN(C=O)C.[H-].[Na+].C([O-])(O)=O.[Na+]>C(OCC)(=O)C.O.C1COCC1>[C:7]1([CH2:6][CH2:5][CH2:4][N:15]2[C:16]3[C:1]([CH3:2])=[N:3][CH:4]=[CH:5][C:6]=3[C:7]3[C:14]2=[CH:13][C:10]([O:11][CH3:12])=[CH:9][CH:8]=3)[CH:14]=[CH:13][CH:10]=[CH:9][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
C1(C)=NC=CC=2C3=CC=C(OC)C=C3NC12
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until there
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
1-Brombenzenepropropane (2 ml) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
THF was evaporated in reduced pressure
ADDITION
Type
ADDITION
Details
The residues were poured into 30 ml cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 50 anhydrous ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the mixture were concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized with acetone
CUSTOM
Type
CUSTOM
Details
to afford yellow solids
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCN1C2=CC(=CC=C2C=2C=CN=C(C12)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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